molecular formula C25H24N4O5S B6514287 2,4-dioxo-3-(2-phenylethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892280-29-4

2,4-dioxo-3-(2-phenylethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B6514287
CAS RN: 892280-29-4
M. Wt: 492.5 g/mol
InChI Key: IPWHSSMLGRCTAK-UHFFFAOYSA-N
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Description

2,4-dioxo-3-(2-phenylethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H24N4O5S and its molecular weight is 492.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4-dioxo-3-(2-phenylethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide is 492.14674105 g/mol and the complexity rating of the compound is 875. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-dioxo-3-(2-phenylethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dioxo-3-(2-phenylethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitor for SARS-CoV-2 Protease

This compound has been identified as a promising inhibitor targeting the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2 . The study employed molecular dynamics simulations and virtual screening to identify potential inhibitors, and F6548-1060 stood out due to its stable hydrogen bonds with amino acids His41 and Thr62 .

Neurodegenerative Disease Research

The compound has been involved in the research of neurodegenerative diseases such as Alzheimer’s or Huntington’s disease . It has been used in the virtual screening of readily available compounds using several protein–ligand complex pharmacophores .

Subcutaneous Fat Reduction

Although not directly related to F6548-1060, the term “1060” has been associated with a new noninvasive 1060-nm laser diode device for the reduction of subcutaneous fat . This might be an interesting avenue to explore for potential overlaps or synergies.

Protodeboronation Research

While not directly linked to F6548-1060, the term “2,4-dioxo” has been associated with research on the catalytic protodeboronation of pinacol boronic esters . This could be a potential area of interest for further research.

Phenol Detection

The term “2,4-dioxo” has also been associated with the indirect electrochemical detection of phenols . This could be another potential application of the compound.

Chemical Synthesis

The compound is available for purchase from chemical suppliers, indicating its potential use in various chemical synthesis and research applications .

properties

IUPAC Name

2,4-dioxo-3-(2-phenylethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5S/c26-35(33,34)20-9-6-18(7-10-20)12-14-27-23(30)19-8-11-21-22(16-19)28-25(32)29(24(21)31)15-13-17-4-2-1-3-5-17/h1-11,16H,12-15H2,(H,27,30)(H,28,32)(H2,26,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWHSSMLGRCTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dioxo-3-phenethyl-N-(4-sulfamoylphenethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

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